Dmac-trz

TADF OLED Singlet-Triplet Energy Gap

Calibrating new TADF OLED stacks often fails with non-optimized emitters. DMAC-TRZ (CAS 1628752-98-6) solves this as a benchmark donor-acceptor TADF material with well-defined photophysics. • ΔEST = 0.05 eV, HOMO = -5.30 eV, LUMO = -2.78 eV - ideal for host-transport matching. • Neat-film PLQY = 83-84% (low concentration quenching); EQE up to 26.5% (vacuum) & 20.0% (solution). • Sublimed >99% purity ensures batch-to-batch reproducibility for RISC dynamics & device calibration.

Molecular Formula C36H28N4
Molecular Weight 516.6 g/mol
CAS No. 1628752-98-6
Cat. No. B8819295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDmac-trz
CAS1628752-98-6
Molecular FormulaC36H28N4
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C
InChIInChI=1S/C36H28N4/c1-36(2)29-17-9-11-19-31(29)40(32-20-12-10-18-30(32)36)28-23-21-27(22-24-28)35-38-33(25-13-5-3-6-14-25)37-34(39-35)26-15-7-4-8-16-26/h3-24H,1-2H3
InChIKeyIVXBGKPGZOETEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMAC-TRZ Technical Profile


DMAC-TRZ (10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-9,10-dihydroacridine) is a prototypical donor–acceptor thermally activated delayed fluorescence (TADF) emitter comprising a 9,9-dimethylacridan (DMAC) donor and a triphenyltriazine (TRZ) acceptor [1]. Its commercial availability at high purity (>99% sublimed) and well-characterized photophysical parameters—including a singlet–triplet energy gap (ΔEST) of 0.05 eV, a HOMO level of -5.30 eV, a LUMO level of -2.78 eV, and a neat-film photoluminescence quantum yield (PLQY) of 83–84%—have established it as a benchmark material for both doped and non-doped sky-blue TADF OLED research [2].

DMAC-TRZ Substitution Challenges


Although numerous TADF emitters are commercially available, direct substitution of DMAC-TRZ in an established device stack is unlikely to preserve performance without substantial re-optimization. The compound’s specific combination of ΔEST (0.05 eV), emission wavelength (λem 495 nm in toluene), and frontier orbital energies (HOMO -5.30 eV, LUMO -2.78 eV) is tightly matched to commonly used host and transport materials [1]. Even seemingly minor structural modifications—such as replacing the central phenyl bridge with a pyridyl group or appending donor substituents—can drastically alter ΔEST, reverse intersystem crossing (RISC) kinetics, and OLED efficiency [2][3]. Consequently, substituting DMAC-TRZ with a “similar” TADF compound without accounting for these specific photophysical and energetic offsets may lead to inferior charge balance, reduced EQE, and unpredictable trap formation.

DMAC-TRZ Head-to-Head Comparisons


Smaller ΔEST vs. 4CzIPN

DMAC-TRZ exhibits a singlet–triplet energy gap (ΔEST) of 0.05 eV, which is 37.5% smaller than the 0.08 eV gap reported for the widely used benchmark TADF emitter 4CzIPN [1]. This lower ΔEST facilitates a faster reverse intersystem crossing (RISC) rate, thereby improving triplet exciton upconversion efficiency and contributing to higher maximum external quantum efficiency (EQEmax) in OLED devices—26.5% for DMAC-TRZ versus 20.99% for 4CzIPN in optimized device architectures [2][3].

TADF OLED Singlet-Triplet Energy Gap

Thermal Stability in Polymer Form

While aryl-substituted derivatives such as tBuPh-DMAC-TRZ and OMePh-DMAC-TRZ achieve modestly higher EQEmax (~28%) [1], they do so at the cost of increased molecular complexity and synthetic burden. In contrast, DMAC-TRZ can be readily incorporated into a silane-based polymer backbone (p-TPS-DMAC-TRZ), which enhances thermal stability dramatically: the polymer exhibits a 5% weight-loss decomposition temperature (TDT5%) of 481 °C, which is 176 °C higher than that of pristine DMAC-TRZ [2]. This polymer also maintains the core TADF properties of the DMAC-TRZ unit while offering a smoother spin-coated film morphology and a glass transition temperature (Tg) of 265 °C [2].

TADF Polymer Thermal Stability Solution-Processable OLED

Orthogonal Conformation vs. Planar Analog

Replacing the central phenyl bridge of DMAC-TRZ with a pyridyl unit yields DMAC-py-TRZ, which can adopt a more planar, conjugated conformation in the ground state. This structural change increases the singlet–triplet energy gap (ΔEST) to 0.39 eV—nearly eight times larger than the 0.05 eV gap of DMAC-TRZ—and consequently quenches TADF in the planar form [1]. DMAC-py-TRZ only exhibits TADF when it relaxes to an orthogonal excited-state geometry, resulting in a pronounced solvent and matrix dependence of its emission behavior [1].

Molecular Geometry Conformation TADF Efficiency

kRISC vs. Emission Color Trade-off

A systematic study of five aryl-substituted DMAC-TRZ derivatives revealed that the presence of electron-donating groups (tBu and OMe) on the DMAC donor increases the reverse intersystem crossing rate constant (kRISC) relative to the parent compound. For example, the kRISC of OMePh-DMAC-TRZ is 9.59 × 10⁵ s⁻¹, compared to 1.49 × 10⁵ s⁻¹ for unsubstituted DMAC-TRZ (H-) [1]. This six-fold enhancement in kRISC translates to a higher EQEmax of approximately 28% for the derivatives [2]. However, the same substituents also induce a red-shift in the emission spectrum (e.g., OMePh-DMAC-TRZ emits at 531 nm versus 495 nm for DMAC-TRZ), which may be undesirable for blue-emitting device applications [1].

kRISC OLED Efficiency Emission Tuning

DMAC-TRZ Key Applications


Standardized Device Calibration

DMAC-TRZ’s well-documented HOMO (-5.30 eV), LUMO (-2.78 eV), and ΔEST (0.05 eV) make it an ideal reference material for calibrating new TADF OLED device stacks. Its consistent performance in both vacuum-deposited (EQE 26.5%) and solution-processed (EQE 17.6–20.0%) configurations allows researchers to isolate and troubleshoot contributions from transport layers, hosts, or interfaces [1][2].

Host-Free OLED Emitting Layers

Unlike many TADF emitters that suffer severe concentration quenching, DMAC-TRZ retains a high PLQY of 83–84% in neat (host-free) films [2]. This property enables the fabrication of simplified, host-free OLED architectures, reducing material costs and processing complexity while still achieving EQE up to 20.0% [1].

TADF Polymer Development

DMAC-TRZ can be functionalized and polymerized to yield solution-processable TADF polymers with enhanced thermal stability (TDT5% 481 °C, Tg 265 °C) while largely preserving the photophysical characteristics of the parent monomer [3]. This approach is valuable for developing stable, printable OLED emitter layers.

RISC Mechanistic Studies

The relatively straightforward photophysics of DMAC-TRZ (kRISC 1.49 × 10⁵ s⁻¹) [4] provides a clean model system for fundamental investigations of RISC dynamics, spin-orbit coupling effects, and magnetic field effects [5]. Its commercial availability at high purity ensures reproducibility across research groups.

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